molecular formula C14H10F2O B7867811 2,4-Difluoro-3'-methylbenzophenone

2,4-Difluoro-3'-methylbenzophenone

Cat. No.: B7867811
M. Wt: 232.22 g/mol
InChI Key: ZZHYVKLNRBZGOO-UHFFFAOYSA-N
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Description

2,4-Difluoro-3'-methylbenzophenone is an organic compound belonging to the benzophenone family. It features a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 3' position. This compound is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3'-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 2,4-difluorobenzene is reacted with 3'-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3'-methylbenzophenone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: 2,4-Difluoro-3'-methylbenzoic acid

  • Reduction: 2,4-Difluoro-3'-methylbenzyl alcohol or amine derivatives

  • Substitution: Various substituted benzene derivatives depending on the electrophile used

Scientific Research Applications

2,4-Difluoro-3'-methylbenzophenone has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It serves as a precursor in the synthesis of various therapeutic agents.

  • Industry: The compound is employed in the production of advanced materials and polymers.

Mechanism of Action

2,4-Difluoro-3'-methylbenzophenone is similar to other benzophenone derivatives, such as 2,4-dichlorobenzophenone and 3'-methylbenzophenone. the presence of fluorine atoms at the 2 and 4 positions imparts unique chemical properties, such as increased stability and reactivity. These properties make it particularly useful in certain applications where other benzophenone derivatives may not be as effective.

Comparison with Similar Compounds

  • 2,4-Dichlorobenzophenone

  • 3'-Methylbenzophenone

  • 2,4-Dibromobenzophenone

  • 3'-Ethylbenzophenone

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-3-2-4-10(7-9)14(17)12-6-5-11(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHYVKLNRBZGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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